

Mass spectrometry protocol for confirming H3B-5942 covalent binding

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Compound of Interest

Compound Name: H3B-5942

Cat. No.: B15544998

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Application Note and Protocols

Topic: Mass Spectrometry Protocol for Confirming **H3B-5942** Covalent Binding

Audience: Researchers, scientists, and drug development professionals.

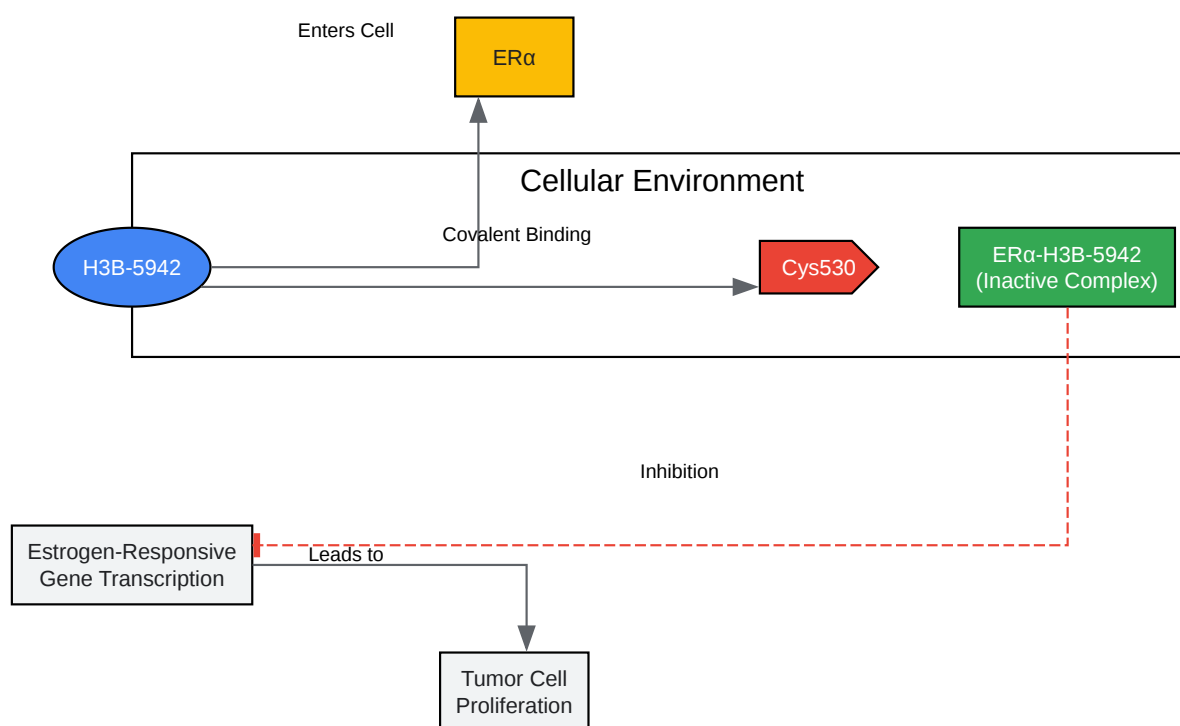
Introduction

H3B-5942 is a novel selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant potential in the treatment of breast cancer, including endocrine-resistant forms.^{[1][2][3][4]} It functions by forming an irreversible covalent bond with a specific cysteine residue within the ligand-binding domain of Estrogen Receptor Alpha (ER α).^[1] This covalent modification leads to a unique antagonist conformation, effectively inhibiting the receptor's activity.

Mass spectrometry is an indispensable tool for unequivocally confirming the covalent binding of inhibitors like **H3B-5942** to their protein targets. This application note provides detailed protocols for two complementary mass spectrometry-based approaches: intact protein analysis ("top-down") to confirm covalent modification and determine binding stoichiometry, and peptide mapping ("bottom-up") to precisely identify the amino acid residue targeted by **H3B-5942**.

Signaling Pathway of H3B-5942 Action

H3B-5942 exerts its therapeutic effect by targeting ER α , a key driver in the majority of breast cancers. The covalent binding of **H3B-5942** to Cysteine 530 (C530) in the ER α ligand-binding domain locks the receptor in an inactive state, preventing the conformational changes required for coactivator recruitment and subsequent transcription of estrogen-responsive genes. This ultimately leads to the inhibition of tumor cell proliferation.

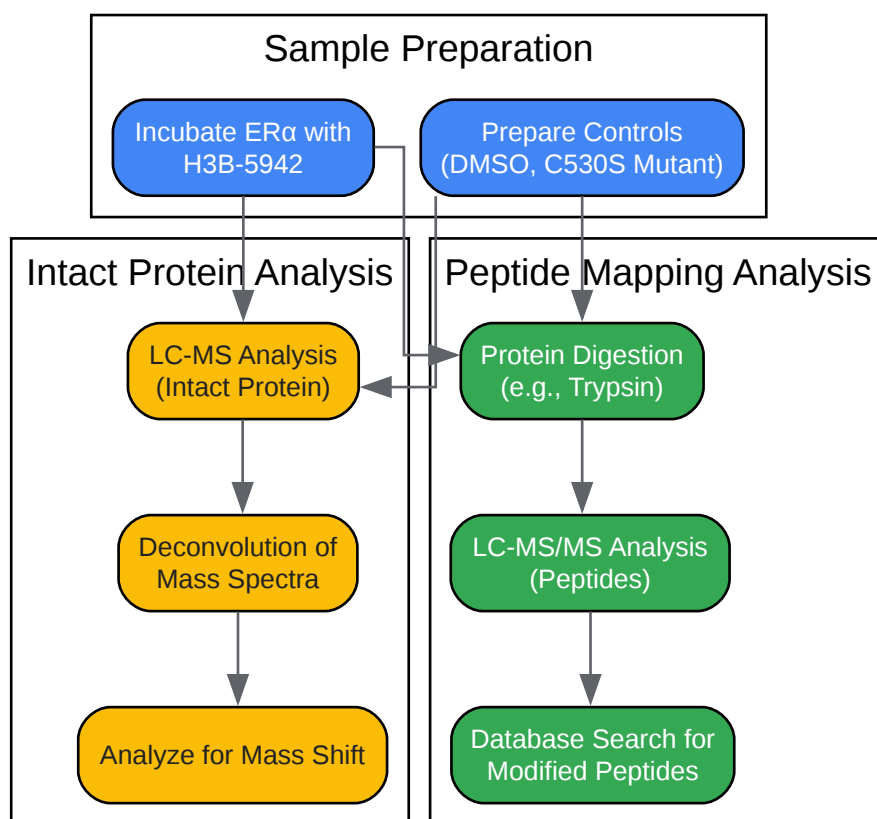


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Caption: Signaling pathway of **H3B-5942** covalent modification of ER α .

Experimental Workflow

The overall experimental workflow for confirming the covalent binding of **H3B-5942** to ER α involves several key stages, from sample preparation to data analysis. This process is designed to provide robust and comprehensive evidence of the covalent interaction.



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Caption: Overall experimental workflow for mass spectrometry analysis.

Experimental Protocols

Protocol 1: Intact Protein Mass Spectrometry

This protocol is designed to confirm the covalent binding of **H3B-5942** to ER α by detecting the expected mass increase in the intact protein.

Materials:

- Recombinant human ER α Ligand Binding Domain (LBD), wild-type (WT)
- Recombinant human ER α LBD, C530S mutant (for control)
- **H3B-5942**

- Dimethyl sulfoxide (DMSO)
- Assay Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5% glycerol, 1 mM TCEP
- LC-MS grade water and acetonitrile
- Formic acid

Procedure:

- Compound Preparation: Prepare a 10 mM stock solution of **H3B-5942** in DMSO.
- Protein Preparation: Dilute the ER α LBD (WT and C530S mutant) to a final concentration of 2 μ M in the assay buffer.
- Incubation:
 - In separate microcentrifuge tubes, mix the ER α LBD (WT or C530S) with a 2-fold molar excess of **H3B-5942** (final concentration 4 μ M).
 - For the control, add an equivalent volume of DMSO to the protein solution.
 - Incubate the reactions overnight at 4°C to ensure complete binding.
- Sample Desalting: Prior to MS analysis, desalt the protein samples using a C4 ZipTip or equivalent solid-phase extraction method. Elute the protein in a solution of 50% acetonitrile, 0.1% formic acid.
- LC-MS Analysis:
 - Inject the desalted sample onto a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) coupled to a liquid chromatography system.
 - Use a C4 column for protein separation.
 - Acquire data in positive ion mode over a mass range of m/z 500-4000.
- Data Analysis:

- Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
- Compare the mass of the **H3B-5942**-treated ER α with the DMSO-treated control. A mass shift corresponding to the molecular weight of **H3B-5942** confirms covalent binding.
- Analyze the C530S mutant sample to confirm that the binding is specific to the C530 residue.

Protocol 2: Peptide Mapping Analysis

This protocol aims to identify the specific site of covalent modification by **H3B-5942** on ER α .

Materials:

- Samples from Protocol 1 (post-incubation)
- Dithiothreitol (DTT)
- Iodoacetamide (IAM)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate buffer (50 mM, pH 8.0)
- Formic acid

Procedure:

- Denaturation, Reduction, and Alkylation:
 - To the incubated protein samples, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
 - Cool the samples to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free cysteines.
- Proteolytic Digestion:

- Dilute the samples with ammonium bicarbonate buffer to reduce the denaturant concentration.
- Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Sample Cleanup:
 - Acidify the digest with formic acid to a final concentration of 0.1% to stop the reaction.
 - Desalt the peptide mixture using a C18 ZipTip or equivalent.
- LC-MS/MS Analysis:
 - Inject the desalted peptides onto a nano-LC system coupled to a high-resolution mass spectrometer.
 - Separate the peptides using a C18 analytical column with a gradient of acetonitrile in 0.1% formic acid.
 - Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans in the Orbitrap and MS2 scans for the most abundant precursor ions.
- Data Analysis:
 - Search the raw data against a human protein database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
 - Specify the variable modification corresponding to the mass of **H3B-5942** on cysteine residues.
 - Identify the peptide containing the C530 residue and confirm its modification with **H3B-5942** by manual inspection of the MS/MS spectrum.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Intact Protein Mass Analysis of ER α LBD

Sample	Expected Mass (Da)	Observed Mass (Da)	Mass Shift (Da)	% Modification
ER α LBD (WT) + DMSO	29,500.0	29,500.5	-	0%
ER α LBD (WT) + H3B-5942	30,050.0	30,051.2	+550.7	>95%
ER α LBD (C530S) + H3B-5942	29,484.0	29,484.3	+0.3	0%

Note: Expected masses are hypothetical and should be calculated based on the specific ER α construct and the molecular weight of **H3B-5942**.

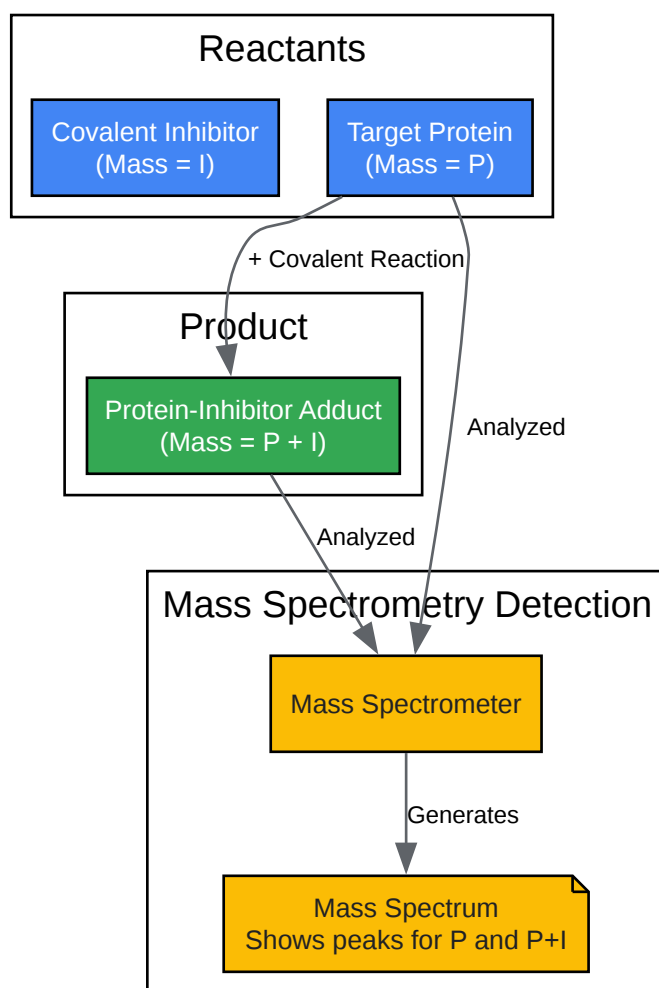
Table 2: Peptide Mapping Results for **H3B-5942** Modified ER α

Peptide Sequence	Modification Site	Precursor m/z (Modified)	Search Engine Score
LVVVGACGVGK	Cys530	675.3456	120

Note: The peptide sequence and m/z are examples and will depend on the actual protein sequence and charge state.

Logical Diagram for Covalent Adduct Detection

The principle behind mass spectrometry-based confirmation of covalent binding relies on the detection of a specific mass addition to the target protein or peptide.



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